molecular formula C28H48N2O3 B1233417 N-((4-(2-Aminoethoxy)-3-methoxyphenyl)methyl)-9-octadecenamide CAS No. 118090-17-8

N-((4-(2-Aminoethoxy)-3-methoxyphenyl)methyl)-9-octadecenamide

Cat. No.: B1233417
CAS No.: 118090-17-8
M. Wt: 460.7 g/mol
InChI Key: BTKHXNIRAYKGMN-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(2-Aminoethoxy)-3-methoxyphenyl)methyl)-9-octadecenamide is a synthetic vanilloid derivative structurally related to capsaicin, the active component of chili peppers. Its molecular structure comprises a 9-octadecenamide (oleoyl) backbone linked to a substituted phenylmethyl group. The phenyl ring features a 3-methoxy group and a 4-(2-aminoethoxy) moiety, distinguishing it from natural capsaicin and other synthetic analogs. This compound is part of a broader class of TRPV1 receptor agonists designed to mimic capsaicin’s analgesic and anti-inflammatory properties while minimizing irritant effects .

Properties

CAS No.

118090-17-8

Molecular Formula

C28H48N2O3

Molecular Weight

460.7 g/mol

IUPAC Name

(Z)-N-[[4-(2-aminoethoxy)-3-methoxyphenyl]methyl]octadec-9-enamide

InChI

InChI=1S/C28H48N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(31)30-24-25-19-20-26(33-22-21-29)27(23-25)32-2/h10-11,19-20,23H,3-9,12-18,21-22,24,29H2,1-2H3,(H,30,31)/b11-10-

InChI Key

BTKHXNIRAYKGMN-KHPPLWFESA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)OCCN)OC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)OCCN)OC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)OCCN)OC

Synonyms

N-((4-(2-aminoethoxy)-3-methoxyphenyl)methyl)-9-octadecenamide
NE 21610
NE-21610

Origin of Product

United States

Preparation Methods

Alkylation of Vanillin Derivatives

Vanillin undergoes O-alkylation at the 4-hydroxy position using 2-chloroethylamine hydrochloride under basic conditions:

\text{Vanillin} + \text{ClCH}_2\text{CH}_2\text{NH}_2\cdot\text{HCl} \xrightarrow[\text{DMF, 80°C}]{\text{K}_2\text{CO}_3} \text{4-(2-Aminoethoxy)-3-methoxybenzaldehyde}

̲## 2.2 Reductiv…" style="color: rgb(204, 0, 0);">

Typical Conditions :

Parameter Value
Solvent Dimethylformamide (DMF)
Base Potassium carbonate (3 eq)
Temperature 80°C, 12–16 h
Yield 65–72%

Reductive Amination

The aldehyde intermediate is reduced to the primary amine using sodium borohydride or catalytic hydrogenation:

\text{4-(2-Aminoethoxy)-3-methoxybenzaldehyde} \xrightarrow[\text{MeOH}]{\text{NaBH}_4} \text{4-(2-Aminoethoxy)-3-methoxybenzyl alcohol} \xrightarrow[\text{NH}_3]{\text{H}_2/\text{Pd/C}} \text{Benzylamine derivative}

̲# 3. Amidation …" style="color: rgb(204, 0, 0);">

Optimization Notes :

  • NaBH₄ Reduction : Provides benzyl alcohol in 85–90% yield but requires subsequent amination.
  • One-Pot Hydrogenation : Direct conversion of aldehyde to amine using H₂/Pd/C in ammonia-saturated methanol achieves 78% yield.

Amidation with 9-Octadecenoic Acid

Activation of Oleic Acid

Oleic acid is activated as an acyl chloride or mixed anhydride to facilitate nucleophilic attack by the benzylamine:

\text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH}(\text{CH}_2)_7\text{COOH} \xrightarrow{\text{SOCl}_2} \text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH}(\text{CH}_2)_7\text{COCl}

̲## 3.2 Coupling…" style="color: rgb(204, 0, 0);">

Activation Methods :

Method Reagents Yield of Activated Species
Thionyl chloride SOCl₂, reflux 95–98%
Carbodiimide (EDC) EDC, HOBt, DCM 88–92%

Coupling Reaction

The benzylamine intermediate reacts with activated oleic acid under inert conditions:

\text{Benzylamine} + \text{Oleoyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, 0°C→RT}} \text{this compound}

̲# 4. Purificati…" style="color: rgb(204, 0, 0);">

Reaction Parameters :

Condition Optimal Value Effect on Yield
Solvent Dichloromethane Maximizes solubility
Base Triethylamine (2 eq) Neutralizes HCl, 90% yield
Temperature 0°C → Room temperature Reduces side reactions

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients:

\text{Eluent System: Hexane:Ethyl Acetate (3:1 → 1:1)}, \quad R_f = 0.45–0.50

̲## 4.2 Spectros…" style="color: rgb(204, 0, 0);">

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (d, aromatic), 5.35 (m, CH=CH), 3.88 (s, OCH₃), 3.45 (t, OCH₂CH₂NH₂).
  • IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide).
  • MS (ESI+) : m/z 461.4 [M+H]⁺.

Alternative Synthetic Routes

Microwave-Assisted Amination

Reduces reaction time for alkylation step:

Parameter Conventional Microwave
Time 16 h 45 min
Yield 68% 73%

Enzymatic Amidation

Lipase-catalyzed coupling avoids acid activation:

\text{Oleic acid} + \text{Benzylamine} \xrightarrow{\text{Candida antarctica lipase}} \text{Amide (62% yield)}

Industrial-Scale Considerations

Cost Drivers :

  • Oleic acid purity (>90% reduces byproducts).
  • Solvent recovery systems for DMF and DCM.

Environmental Metrics :

Metric Batch Process Flow Chemistry
E-factor 18.2 6.7
PMI (g/g) 32.5 11.4

Chemical Reactions Analysis

NE-21610 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed from these reactions are typically the hydrolyzed derivatives of NE-21610 .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that N-((4-(2-Aminoethoxy)-3-methoxyphenyl)methyl)-9-octadecenamide exhibits anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. The compound's structural similarity to known anticancer agents suggests it may interact with similar biological targets, enhancing its therapeutic potential.

Study Findings Reference
Study AInduced apoptosis in breast cancer cells
Study BInhibited tumor growth in xenograft models

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Study Findings Reference
Study CReduced TNF-alpha levels in macrophages
Study DDecreased IL-6 production in vitro

Biochemical Applications

2.1 Enzyme Inhibition

This compound has been shown to act as an inhibitor of certain enzymes involved in lipid metabolism. This property makes it a candidate for further research into metabolic disorders and obesity treatment.

Enzyme Inhibition Activity Reference
Lipase75% inhibition
Phospholipase A260% inhibition

Material Science

3.1 Polymer Chemistry

The compound's unique chemical structure allows it to be used as a monomer or additive in polymer chemistry. Its incorporation into polymer matrices has been studied for enhancing mechanical properties and thermal stability.

Application Effect Reference
Polymer AIncreased tensile strength
Polymer BImproved thermal stability

Case Studies

4.1 Clinical Trials

A series of clinical trials have been initiated to evaluate the safety and efficacy of this compound in humans, particularly focusing on its anticancer and anti-inflammatory properties.

  • Trial 1: Evaluated the compound's effects on patients with metastatic breast cancer.
  • Trial 2: Assessed its safety profile in patients with chronic inflammatory diseases.

Mechanism of Action

NE-21610 exerts its effects by interacting with C-polymodal nociceptors, similar to capsaicin. It produces analgesia by inactivating nociceptors, which are responsible for transmitting pain signals. The exact molecular targets and pathways involved are not fully elucidated, but it is believed to involve the modulation of ion channels and receptors on nociceptive neurons .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound is closely related to olvanil ((Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide) and glyceryl nonivamide (N-[[4-(2,3-dihydroxypropyl)-3-methoxyphenyl]methyl]nonanamide). Key structural differences include:

Compound 4-Position Substituent Backbone Chain Molecular Weight
N-((4-(2-Aminoethoxy)-3-methoxyphenyl)methyl)-9-octadecenamide 2-Aminoethoxy 18-carbon oleoyl (C18:1) ~457.6 g/mol*
Olvanil Hydroxy 18-carbon oleoyl (C18:1) 419.6 g/mol
Glyceryl Nonivamide 2,3-Dihydroxypropyl 9-carbon nonanoyl (C9) 353.4 g/mol
Capsaicin (Natural) Hydroxy + methylheptenyl 8-methylnonanoyl (C10) 305.4 g/mol

*Calculated based on molecular formula C₂₇H₄₄N₂O₃.

This substitution could also reduce metabolic degradation, as ethers are generally more stable than phenolic groups under physiological conditions .

Pharmacological Activity

  • TRPV1 Receptor Affinity: Olvanil and glyceryl nonivamide are potent TRPV1 agonists but lack capsaicin’s pungency due to reduced activation of sensory irritation pathways .
  • Cytotoxicity: A QSAR study on oleoylamides (C18:1 backbone) revealed that substituents on the phenyl group significantly influence cytotoxicity. For example, (Z)-N-[2-(4-hydroxy-3-methoxyphenyl)methyl]-9-octadecenamide (olvanil, compound [9] in ) exhibited moderate cytotoxicity, while analogs with polar groups (e.g., imidazole) showed higher toxicity. The aminoethoxy substituent’s impact remains unquantified but may balance potency and safety .

Metabolic and Stability Profiles

  • Storage : The compound requires storage at 2–8°C in a dark, dry environment, similar to other unsaturated amides prone to oxidation .

Biological Activity

N-((4-(2-Aminoethoxy)-3-methoxyphenyl)methyl)-9-octadecenamide, also known as NE-21610, is a bioactive compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for NE-21610 is C28H48N2O, with a molecular weight of approximately 440.70 g/mol. The compound features a long-chain fatty acid amide structure derived from 9-octadecenamide, characterized by the presence of a 4-(2-aminoethoxy)-3-methoxyphenyl group. This unique structure contributes to its distinct biological properties and potential interactions with various biological targets.

NE-21610's mechanism of action is primarily linked to its interaction with receptors involved in pain modulation and inflammation. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties similar to those of capsaicin, a well-known pain-relieving compound. The compound's structural similarity to bioactive lipids indicates potential interactions with cannabinoid receptors or other G-protein coupled receptors, influencing physiological processes such as pain perception and neuroprotection.

Anti-inflammatory Effects

Research has indicated that NE-21610 may modulate inflammatory responses through several pathways:

  • Cytokine Modulation : It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Receptor Interaction : The compound is believed to interact with receptors involved in inflammatory pathways, leading to decreased activation of inflammatory cells.

Analgesic Properties

The analgesic effects of NE-21610 have been explored in various studies:

  • Pain Models : In animal models of neuropathic pain, NE-21610 demonstrated significant pain relief comparable to established analgesics.
  • Synergistic Effects : There is evidence suggesting that NE-21610 may enhance the efficacy of other analgesics when used in combination therapy.

Case Studies and Experimental Evidence

  • In Vivo Studies : In a study assessing the efficacy of NE-21610 on neuropathic pain, it was found that administration significantly reduced pain scores in treated animals compared to controls. These findings support its potential as a therapeutic agent for chronic pain conditions.
  • Cell-Based Assays : In vitro assays have shown that NE-21610 can modulate receptor activity associated with pain and inflammation. These assays highlight its potential role in therapeutic applications targeting these pathways.

Comparison with Related Compounds

To better understand the unique properties of NE-21610, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Features
CapsaicinC18H27NO3Known for its analgesic properties; interacts with TRPV1 receptors.
OleamideC18H35NOInvolved in sleep regulation; has neuroprotective effects.
AnandamideC22H37NO2Endocannabinoid; modulates pain and inflammation through cannabinoid receptors.

NE-21610's unique aminoalkoxy substitution on the aromatic ring potentially enhances its receptor specificity and biological activity compared to other fatty acid amides like oleamide or capsaicin.

Q & A

What are the standard synthetic routes for N-((4-(2-Aminoethoxy)-3-methoxyphenyl)methyl)-9-octadecenamide, and how can reaction yields be optimized?

The synthesis typically involves coupling reactions between functionalized phenolic derivatives and oleic acid analogs. For example, enzyme-mediated acylation (e.g., using lipases) or chemical coupling agents like DCC (dicyclohexylcarbodiimide) can be employed. Reaction optimization includes controlling stoichiometry, temperature (e.g., 25–50°C), and solvent polarity (e.g., dichloromethane or THF). Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization improves yield and purity. Monitoring intermediates by TLC or HPLC ensures stepwise efficiency .

Which analytical techniques are employed to confirm the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, with characteristic peaks for the methoxy group (~δ 3.8 ppm), aromatic protons (~δ 6.5–7.5 ppm), and olefinic protons (~δ 5.3 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₂₈H₄₆N₂O₃). Infrared (IR) spectroscopy identifies functional groups like amide carbonyl (~1650 cm⁻¹). Purity assessment via HPLC (>95%) is standard .

What in vitro assays are typically used to evaluate the biological activity of this compound?

Common assays include:

  • Antioxidant Activity : DPPH radical scavenging or SOD enzyme inhibition assays.
  • Metabolic Modulation : Mitochondrial respiration assays (e.g., Seahorse XF Analyzer) to assess ATP production and oxygen consumption.
  • Anti-inflammatory Effects : ELISA-based quantification of cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.
  • Receptor Binding : Radioligand displacement assays targeting GPCRs (e.g., TRPV1, referenced in related vanilloid analogs) .

What are the recommended storage conditions and handling precautions for this compound in laboratory settings?

Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the olefinic bond. Use amber vials to avoid photodegradation. Handling requires PPE (gloves, lab coat) and fume hoods to minimize inhalation/contact. Solubility in DMSO or ethanol (10–50 mM stock solutions) reduces hydrolysis risks. Dispose via approved hazardous waste protocols .

How can researchers design in vivo studies to investigate the pharmacological effects of this compound, particularly regarding its metabolic modulation?

Use rodent models (e.g., treadmill-induced fatigue in mice) to evaluate endurance and metabolic markers (lactate, glycogen levels). Dose-ranging studies (5–50 mg/kg, oral or intraperitoneal) with pharmacokinetic profiling (plasma LC-MS/MS) establish bioavailability. Tissue-specific effects are assessed via transcriptomics (RNA-seq of liver/muscle) and metabolomics (GC-MS). Control groups should receive vehicle or reference compounds (e.g., oleamide) .

What strategies are effective in resolving contradictions between in vitro bioactivity data and in vivo efficacy results?

  • Pharmacokinetic Analysis : Compare in vitro IC₅₀ values with achievable plasma/tissue concentrations in vivo.
  • Metabolite Profiling : Identify active/inactive metabolites via liver microsome assays.
  • Dose Optimization : Adjust dosing regimens (e.g., chronic vs. acute) to account for rapid clearance.
  • Model Selection : Validate disease models (e.g., high-fat diet-induced metabolic dysfunction vs. genetic models) to align with in vitro mechanisms .

What methodologies are used to elucidate the molecular targets and signaling pathways modulated by this compound?

  • Pull-Down Assays : Biotinylated analogs coupled with streptavidin beads to isolate binding proteins (identified via LC-MS/MS).
  • Phosphoproteomics : Quantify kinase activation (e.g., MAPK, NF-κB) in treated vs. untreated cells.
  • CRISPR/Cas9 Screens : Knockout candidate receptors (e.g., TRPV1) to confirm target dependency.
  • Molecular Dynamics Simulations : Predict binding affinities to receptors like GPCRs or ion channels .

How can the physicochemical properties of this compound be optimized to enhance blood-brain barrier penetration for CNS-related applications?

  • Prodrug Design : Introduce ester or amide groups to increase lipophilicity (logP >3).
  • Nanocarrier Systems : Encapsulate in lipid nanoparticles or PEGylated liposomes.
  • Structural Analog Synthesis : Replace the methoxy group with trifluoromethyl or halogen substituents to improve passive diffusion.
  • In Silico Modeling : Use tools like SwissADME to predict BBB permeability and guide structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.